5-((4-Fluorophenyl)methyl)-N,3,3-trimethyl-2-oxo-2-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SR 42011, also known as MSU-42011, is a novel retinoid X receptor (RXR) agonist. RXR agonists are compounds that bind to and activate the RXR nuclear receptor, which plays a crucial role in regulating gene expression. SR 42011 has shown promise in preclinical studies for its potential therapeutic applications, particularly in cancer treatment .
準備方法
The synthesis of SR 42011 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to construct the desired molecular framework .
化学反応の分析
SR 42011 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
SR 42011 has been extensively studied for its potential applications in scientific research. In the field of chemistry, it is used as a tool to study RXR-mediated gene regulation. In biology and medicine, SR 42011 has shown efficacy in preclinical models of cancer, particularly in breast and lung cancers. It modulates the tumor microenvironment, reduces tumor burden, and enhances the immune response against tumors.
作用機序
SR 42011 exerts its effects by binding to and activating the RXR nuclear receptor. Upon activation, RXR undergoes conformational changes that promote the dissociation of corepressor proteins and the recruitment of coactivator proteins. This leads to changes in gene expression that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. SR 42011 specifically targets immune regulatory and biosynthetic pathways, making it effective in modulating the tumor microenvironment and enhancing anti-tumor immunity .
類似化合物との比較
SR 42011 is similar to other RXR agonists, such as bexarotene, which is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma. SR 42011 has shown distinct advantages over bexarotene in preclinical studies. For example, SR 42011 has a more favorable toxicity profile, as it does not significantly elevate plasma triglycerides and cholesterol levels, unlike bexarotene. Additionally, SR 42011 targets different gene pathways, providing unique therapeutic benefits .
List of Similar Compounds::- Bexarotene
- Alitretinoin
- Targretin
SR 42011 stands out due to its unique mechanism of action and favorable safety profile, making it a promising candidate for further development in cancer therapy and other RXR-related diseases .
特性
CAS番号 |
97561-92-7 |
---|---|
分子式 |
C15H19FN2O2 |
分子量 |
278.32 g/mol |
IUPAC名 |
5-[(4-fluorophenyl)methyl]-N,3,3-trimethyl-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2)9-12(18(13(15)19)14(20)17-3)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20) |
InChIキー |
DRRNCNOEWUDWGR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(N(C1=O)C(=O)NC)CC2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。